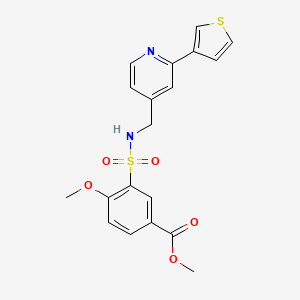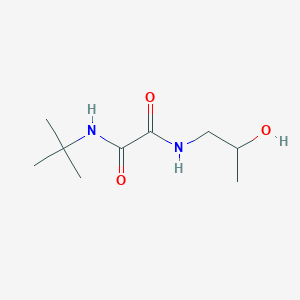![molecular formula C27H22N4O3 B2944103 2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 941963-63-9](/img/no-structure.png)
2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H22N4O3 and its molecular weight is 450.498. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
This compound has been identified as a core protein allosteric modulator (CpAM) for the Hepatitis B virus (HBV) . It shows promise in inhibiting a broad range of nucleoside-resistant HBV mutants. In an HBV AAV mouse model, the lead compound demonstrated the ability to suppress HBV DNA viral load through oral administration .
Synthetic Chemistry
The compound is utilized in the acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines. This synthesis involves commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing these six-membered heterocycles.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is synthesized from 4-methylphenylhydrazine and ethyl acetoacetate. The second intermediate is 4-phenoxyphenylacetic acid, which is synthesized from phenol and benzyl cyanide. These two intermediates are then coupled together using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.", "Starting Materials": [ "4-methylphenylhydrazine", "ethyl acetoacetate", "phenol", "benzyl cyanide", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine:", "Step 1: 4-methylphenylhydrazine is reacted with ethyl acetoacetate in the presence of acetic acid and refluxed for several hours to form ethyl 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylacetate.", "Step 2: The ethyl ester is then hydrolyzed with sodium hydroxide to form 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylacetic acid.", "Step 3: The acid is then coupled with thionyl chloride to form the acid chloride, which is then reacted with ammonia to form 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine.", "Synthesis of 4-phenoxyphenylacetic acid:", "Step 1: Phenol is reacted with benzyl cyanide in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-phenoxyphenylacetonitrile.", "Step 2: The nitrile is then hydrolyzed with sodium hydroxide to form 4-phenoxyphenylacetic acid.", "Coupling of the two intermediates to form the final product:", "Step 1: 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine is reacted with 4-phenoxyphenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide." ] } | |
CAS RN |
941963-63-9 |
Product Name |
2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide |
Molecular Formula |
C27H22N4O3 |
Molecular Weight |
450.498 |
IUPAC Name |
2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C27H22N4O3/c1-19-7-9-20(10-8-19)24-17-25-27(33)30(15-16-31(25)29-24)18-26(32)28-21-11-13-23(14-12-21)34-22-5-3-2-4-6-22/h2-17H,18H2,1H3,(H,28,32) |
InChI Key |
CDBBBGWXHDEJHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2944021.png)
![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2944025.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2944027.png)

![N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2944029.png)


![4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2944034.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2944036.png)
![4-Ethoxy-3-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2944037.png)
![(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944043.png)